N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and chromene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core . This is followed by the coupling of the imidazo[2,1-b][1,3]thiazole derivative with a chromene carboxamide precursor under specific conditions, such as heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazo[2,1-b][1,3]thiazole derivatives: Various derivatives have been studied for their broad range of biological activities.
Uniqueness
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined imidazo[2,1-b][1,3]thiazole and chromene structures, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H13N3O3S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H13N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-12H,(H,22,25) |
InChI Key |
YFCQOEROKCBOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Origin of Product |
United States |
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